Cas no 220658-95-7 ((5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine)
![(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine structure](https://ja.kuujia.com/scimg/cas/220658-95-7x500.png)
(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 化学的及び物理的性質
名前と識別子
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- (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
- (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, AldrichCPR
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- インチ: 1S/C8H10N4/c1-5-2-3-6-8(10-5)12-7(4-9)11-6/h2-3H,4,9H2,1H3,(H,10,11,12)
- InChIKey: PCQHDMMVOOBIHK-UHFFFAOYSA-N
- ほほえんだ: N1C(CN)=NC2=C1C=CC(C)=N2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 67.6
(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM270134-10g |
(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine |
220658-95-7 | 95% | 10g |
$*** | 2023-03-31 | |
Chemenu | CM270134-10g |
(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine |
220658-95-7 | 95% | 10g |
$1730 | 2021-08-18 | |
Chemenu | CM270134-5g |
(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine |
220658-95-7 | 95% | 5g |
$*** | 2023-03-31 | |
Chemenu | CM270134-5g |
(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine |
220658-95-7 | 95% | 5g |
$1169 | 2021-08-18 |
(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamineに関する追加情報
Introduction to (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS No. 220658-95-7)
(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS No. 220658-95-7) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as Methylimidazopyridine methanamine, is a derivative of imidazopyridine, a class of heterocyclic compounds that have been extensively studied for their pharmacological properties.
The structure of (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine consists of an imidazopyridine ring with a methyl group at the 5-position and a methanamine group attached to the 2-position. This unique structural arrangement confers the compound with specific biological activities, making it a valuable candidate for various research and development efforts.
Recent research has highlighted the potential of (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine in the treatment of neurological disorders. Studies have shown that this compound exhibits potent neuroprotective effects, which can be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine significantly reduced neuronal cell death in an in vitro model of Parkinson's disease.
In addition to its neuroprotective properties, (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has also shown promise in the field of oncology. Research conducted at the National Cancer Institute revealed that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism underlying this activity is thought to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.
The pharmacokinetic profile of (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has been extensively characterized. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as a therapeutic agent. Its oral bioavailability is high, and it demonstrates good tissue penetration, which is essential for targeting specific organs or tissues affected by disease.
One of the key challenges in the development of (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is optimizing its chemical stability and solubility. Researchers have employed various strategies to enhance these properties, including the synthesis of prodrugs and the use of nanotechnology-based delivery systems. These approaches aim to improve the compound's therapeutic index and reduce potential side effects.
Clinical trials involving (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine are currently underway to evaluate its safety and efficacy in human subjects. Early-phase trials have shown promising results, with participants exhibiting good tolerability and significant improvements in disease symptoms. These findings have paved the way for more advanced clinical studies to further validate the therapeutic potential of this compound.
In conclusion, (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS No. 220658-95-7) represents a promising candidate in the development of novel therapeutics for neurological disorders and cancer. Its unique structural features and pharmacological properties make it an attractive target for further research and clinical investigation. As ongoing studies continue to unravel its full potential, (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine holds great promise for improving patient outcomes and advancing medical science.
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